Paper []: Describes the synthesis of Polo-like kinase 4 (PLK4) inhibitors using (1H-indazol-6-yl)methanol as a key intermediate. The process involves a novel one-pot double SN2 displacement reaction for stereoselective installation of desired asymmetric centers.
Paper []: Highlights the synthesis of (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones, potent PLK4 inhibitors, utilizing (1H-indazol-6-yl)methanol as a starting point.
Paper []: Details the synthesis of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives, also potent PLK4 inhibitors, through a scaffold hopping strategy starting from (1H-indazol-6-yl)methanol.
Molecular Structure Analysis
X-ray crystallography: This technique provides detailed three-dimensional structural information about the molecules. Several papers report the crystal structures of various (1H-indazol-6-yl)methanol derivatives, showcasing its diverse structural features and interactions with other molecules. [, , , , , , , , , , , , , , , , , ]
NMR spectroscopy: This technique provides information about the connectivity of atoms within the molecule and their spatial arrangement. While not explicitly mentioned for (1H-indazol-6-yl)methanol, its derivatives have been characterized using 1H NMR and 13C NMR spectroscopy. [, , , ]
Chemical Reactions Analysis
SN2 displacement reactions: This reaction allows for the introduction of various substituents on the methylene carbon of the methanol group. []
Condensation reactions: The methanol group can undergo condensation with amines to form imines, as seen in the synthesis of PLK4 inhibitors. [, , ]
Metal complexation: The nitrogen atoms in the indazole ring can coordinate to metal ions, forming various metal complexes. [, , , , ]
Mechanism of Action
PLK4 Inhibition: Several studies highlight the development of potent PLK4 inhibitors using (1H-indazol-6-yl)methanol as a starting material. [, , , ] These inhibitors target and bind to PLK4, a key regulator of centriole duplication, ultimately leading to the disruption of cell division and tumor growth.
MCHr1 Antagonism: One study describes the development of an orally efficacious melanin-concentrating hormone receptor 1 (MCHr1) antagonist derived from (1H-indazol-6-yl)methanol. [] This antagonist binds to MCHr1, potentially impacting appetite regulation and energy homeostasis.
FLT3 Inhibition: One paper describes the development of potent FLT3 inhibitors using (1H-indazol-6-yl)methanol as a starting material. [] These inhibitors target and bind to FLT3, a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML), potentially inhibiting the growth and proliferation of cancer cells.
Applications
Drug Discovery: Several papers showcase the development of potent inhibitors for various biological targets, including PLK4, MCHr1, and FLT3, using (1H-indazol-6-yl)methanol as a starting point. [, , , , , ] These findings highlight its potential in developing novel therapeutic agents for treating various diseases, including cancer and obesity.
Related Compounds
(E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones
Compound Description: This class of compounds served as precursors in the development of Polo-like kinase 4 (PLK4) inhibitors. These compounds exhibit antiproliferative activity, making them promising leads for anticancer agents. []
Relevance: These compounds share a structural similarity with (1H-indazol-6-yl)methanol through the presence of the 1H-indazole moiety. The key difference lies in the replacement of the methanol group in (1H-indazol-6-yl)methanol with an (E)-3-methyleneindolin-2-one group. This modification contributes to the desired biological activity against PLK4. []
Compound Description: This class of compounds represents a more optimized scaffold for PLK4 inhibition, derived from the (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones. These spirocyclic compounds demonstrate improved drug-like properties, including enhanced oral exposure, compared to their predecessors. []
Relevance: These compounds maintain the core 1H-indazole structure present in (1H-indazol-6-yl)methanol. The connection to the indolin-2-one moiety is modified through a spiro[cyclopropane] linker. This structural alteration contributes to the improved pharmacokinetic profile and potent antitumor activity of these compounds. []
Compound Description: This compound emerged as a potent and orally efficacious melanin-concentrating hormone receptor 1 (MCHr1) antagonist. It exhibits high affinity for MCHr1 and effectively inhibits MCH-mediated Ca2+ release. This compound holds potential for treating obesity due to its promising weight loss effects observed in preclinical models. []
Relevance: While this compound shares the 1H-indazole core with (1H-indazol-6-yl)methanol, it features substitutions at the 1 and 6 positions of the indazole ring. Notably, the 6-position is substituted with an acetamide linker connected to a 2-(4-benzyloxyphenyl) group, contributing to its MCHr1 antagonist activity. []
Compound Description: These compounds represent another class of potent PLK4 inhibitors discovered through scaffold hopping strategies. []
Relevance: These compounds are structurally related to (1H-indazol-6-yl)methanol by the presence of the 1H-indazole core. The 6 position of the indazole ring is linked to a pyrimidin-2-amine moiety via an (E)-3-arylvinyl group. Notably, one compound from this series, 14i, exhibited significant antitumor efficacy in breast cancer models, highlighting the therapeutic potential of this structural class. []
Compound Description: BMS-599626 is a potent, selective, and orally efficacious dual inhibitor of human epidermal growth factor receptor (HER) 1 and HER2 kinases. It demonstrated robust in vivo activity in preclinical tumor models driven by HER1 and HER2. []
Compound Description: Axitinib is a potent inhibitor of the T315I mutation in BCR-ABL tyrosine kinase, a target for treating chronic myelogenous leukemia. [, , , ]
Compound Description: GSK583 is a highly potent and selective inhibitor of RIP2 kinase. []
Relevance: GSK583 shares the 1H-indazole core with (1H-indazol-6-yl)methanol. It bears a fluoro substituent at the 5-position and a quinolin-4-amine group at the 3-position of the indazole ring. This specific substitution pattern contributes to its potent and selective RIP2 kinase inhibition. []
Compound Description: GDC-0941 is a potent, selective, and orally bioavailable inhibitor of class I PI3 kinase, currently under investigation in clinical trials for cancer treatment. []
Compound Description: HMIMP is a potent and selective small molecule blocker of large-conductance voltage-gated and calcium-dependent K+ (BK) channels. It exhibits an IC50 of ~2 nM for blocking BK channels in various cell types, including human detrusor smooth muscle cells and vagal neurons. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.